Product packaging for 8-Hydroxydihydrochelerythrine(Cat. No.:)

8-Hydroxydihydrochelerythrine

Cat. No.: B1252475
M. Wt: 365.4 g/mol
InChI Key: RATMHCJTVBHJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Hydroxydihydrochelerythrine is a benzophenanthridine alkaloid sourced from plant species such as Chelidonium majus L. and Macleaya cordata . It is of significant interest in pharmacological research due to its potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease . Studies have shown it exhibits a competitive inhibitory mechanism with an IC50 value of 0.61 µM, making it a promising lead compound for neurochemical investigation . Beyond neuroscience, this compound demonstrates broad-spectrum biological activity. It has been identified as a very strong antimicrobial agent (MIC ≤ 1 µg/mL) against various bacteria and fungi, positioning it as a candidate for developing novel antibiotic scaffolds . Furthermore, applied research has confirmed its potent insecticidal effects, with one study showing it reduced the survival of cotton aphids ( Aphis gossypii ) by 76.1% at a concentration of 100 ppm . The multifaceted research applications of this compound, spanning from neurological and infectious diseases to agricultural pest control, make it a valuable tool for scientists exploring new therapeutic and agrochemical interventions. This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO5 B1252475 8-Hydroxydihydrochelerythrine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-ol

InChI

InChI=1S/C21H19NO5/c1-22-19-13(5-4-11-8-16-17(9-14(11)19)27-10-26-16)12-6-7-15(24-2)20(25-3)18(12)21(22)23/h4-9,21,23H,10H2,1-3H3

InChI Key

RATMHCJTVBHJSU-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)O

Synonyms

8-hydroxydihydrochelerythrine

Origin of Product

United States

Isolation and Natural Occurrence Research

Primary Botanical Sources: Chelidonium majus L. as a Major Origin

Chelidonium majus L., commonly known as greater celandine, stands out as the principal botanical source of 8-Hydroxydihydrochelerythrine. nih.govjst.go.jp This plant, belonging to the Papaveraceae family, has a long history of use in traditional medicine and is abundant in various alkaloids. researchgate.netfrontiersin.org Research has consistently identified this compound as one of the active constituents isolated from this plant. nih.govjst.go.jpresearchgate.net

The compound is typically extracted from the aerial parts of Chelidonium majus. nih.govualberta.ca Studies have shown that the concentration of alkaloids can vary between different plant organs, with the latex containing a significantly higher concentration than the leaves and roots. nih.gov Bioassay-guided fractionation of extracts from the aerial portions has successfully led to the isolation of this compound. ualberta.ca

Table 1: Occurrence of this compound in Chelidonium majus

Plant Part Extraction Method Isolated Compounds Reference
Aerial Portion Ethanol (B145695) Extraction This compound, 8-Hydroxydihydrosanguinarine, Berberine (B55584) nih.gov

Exploration of Other Botanical Sources

While Chelidonium majus is the most prominent source, this compound has also been identified in other plant species, particularly within the Zanthoxylum genus. mdpi.comscispace.com For instance, it has been isolated from Zanthoxylum nitidum. scispace.com The Zanthoxylum genus is known for producing a wide array of secondary metabolites, including various benzophenanthridine alkaloids. mdpi.com

The presence of this compound in different genera suggests a wider distribution in the plant kingdom than initially thought, though its abundance in these other sources may be less than in Chelidonium majus.

Table 2: Other Botanical Sources of this compound

Plant Species Family Reference

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound from complex plant extracts require sophisticated analytical techniques. Modern chromatography is a cornerstone of this process. rsc.org

Initially, crude extracts are typically obtained using solvents like ethanol or ethyl acetate (B1210297). nih.govualberta.ca These extracts then undergo fractionation. A common approach is bioassay-guided fractionation, where the fractions are tested for specific biological activities to guide the isolation of active compounds. ualberta.ca

Various chromatographic techniques are employed for the purification of benzophenanthridine alkaloids, including:

Silica Gel Column Chromatography: This is a fundamental technique used for the initial separation of compounds from the crude extract. nih.govmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and quantification of alkaloids like this compound. ajol.info

High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid support, making it ideal for separating complex mixtures of natural products. scielo.br The selection of an appropriate solvent system, such as the hexane-ethyl acetate-methanol-water (HEMWat) system, is crucial for successful separation. scielo.br

Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the direct analysis and identification of benzophenanthridine alkaloids in plant extracts. nih.gov

The structural identification of the isolated compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govresearchgate.net

Table 3: Techniques for Isolation and Purification

Technique Description Application Reference
Silica Gel Column Chromatography A solid-liquid chromatographic technique for separating components. Initial fractionation of crude extracts. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) A technique that uses high pressure to pass a solvent through a column for high-resolution separation. Final purification and analysis. ajol.info
High-Speed Countercurrent Chromatography (HSCCC) A liquid-liquid partition chromatography technique without a solid support. Fractionation and purification of natural products. scielo.br
Gas Chromatography-Mass Spectrometry (GC-MS) An analytical method combining gas chromatography and mass spectrometry to identify substances. Identification of alkaloids in mixtures. nih.gov

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques in the Structural Analysis of 8-Hydroxydihydrochelerythrine

Spectroscopy is the cornerstone for elucidating the structure of complex organic molecules like this compound. genedata.complatypustech.com By probing the interactions of the molecule with electromagnetic radiation, scientists can piece together its atomic composition and bonding patterns.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. platypustech.com For this compound, both 1D (¹H and ¹³C NMR) and 2D NMR experiments are crucial for unambiguous structural assignment. researchgate.netjst.go.jpnih.gov

¹H NMR spectra provide information on the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to one another. For this compound, signals corresponding to aromatic protons, three methoxy (B1213986) groups, a methylenedioxy group, an N-methyl group, and protons adjacent to the nitrogen and the hydroxyl-bearing carbon are expected. acs.org

¹³C NMR, often run with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the number of different carbon environments and distinguishes between CH, CH₂, and CH₃ groups and quaternary carbons. The molecular formula of C₂₁H₁₉NO₅ suggests the presence of 21 distinct carbon signals. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons. HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the pentacyclic benzophenanthridine core and confirming the positions of the substituents. While specific published spectra for this compound are not widely detailed, the data are comparable to closely related alkaloids like dihydrochelerythrine (B1200217). acs.org The presence of the hydroxyl group at the C-8 position would cause a characteristic downfield shift for the C-8 carbon and the attached H-8 proton compared to the parent dihydrochelerythrine structure.

Table 1: Representative ¹H and ¹³C NMR Data for a Dihydrochelerythrine Skeleton Note: This table is based on data for related compounds and illustrates expected chemical shifts. Actual values for this compound may vary. Data is based on findings for similar benzophenanthridine alkaloids. acs.org

Position¹³C NMR (δ ppm)¹H NMR (δ ppm, Multiplicity, J in Hz)
1104.57.05, s
2-OCH₃56.13.93, s
3-OCH₃56.13.88, s
4107.87.55, s
4b125.1
5-CH₂53.0~4.27, br s
6-NCH₃43.52.53, s
6a128.9
7-OCHO-8101.26.05, s
9105.06.94, d, J=8.5
10147.17.48, d, J=8.5
10a123.5
11115.27.65, s
12-OCH₃55.74.03, s
12b130.5
12c121.3

Mass spectrometry (MS) is a key technique used to determine the molecular weight and elemental composition of a compound. promega.com For this compound, mass spectrometry confirms the molecular formula C₂₁H₁₉NO₅. researchgate.netnih.gov High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion ([M]⁺), allowing for the unambiguous determination of the elemental formula. The expected monoisotopic mass is approximately 379.1263 g/mol . Fragmentation patterns observed in the mass spectrum can also provide structural clues, characteristic of the benzophenanthridine alkaloid class. plos.org

UV-Vis and IR spectroscopy provide information about the electronic structure and functional groups within the molecule, respectively. platypustech.commrclab.comhaflonggovtcollege.ac.in

UV-Visible Spectroscopy : The extended aromatic system of the benzo[c]phenanthridine (B1199836) core in this compound results in characteristic absorption maxima in the UV region. Similar structures exhibit strong absorbance peaks around 288 nm and 323 nm, which are indicative of the chromophore. acs.orgrsc.org

Infrared Spectroscopy : The IR spectrum is used to identify specific functional groups. spectroscopyonline.com For this compound, the spectrum would be expected to show absorption bands corresponding to:

O-H stretching from the hydroxyl group (a broad band around 3400 cm⁻¹).

Aromatic C-H stretching (above 3000 cm⁻¹).

Aliphatic C-H stretching from the methyl and methylene (B1212753) groups (below 3000 cm⁻¹).

C=C stretching from the aromatic rings (in the 1625-1450 cm⁻¹ region). acs.org

C-O stretching from the methoxy and methylenedioxy ethers (strong bands in the 1250-1000 cm⁻¹ region).

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. wikipedia.orgriken.jp The technique involves diffracting X-rays off a single crystal of the substance. tulane.edu The resulting diffraction pattern allows for the calculation of the electron density map of the molecule, revealing the precise positions of each atom in space. libretexts.org

For this compound, which possesses a stereocenter at the C-8 position, X-ray crystallography would be the gold standard to unambiguously determine the relative and absolute stereochemistry of the hydroxyl group. While the use of X-ray analysis has been confirmed for related benzophenanthridine alkaloids, specific crystallographic data for this compound is not readily found in the literature. scribd.com

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Characterization

Chiral Analysis Techniques

The presence of a chiral center at C-8 means that this compound can exist as a pair of enantiomers. Distinguishing and separating these mirror-image isomers is the domain of chiral analysis. drpress.org Natural products are often isolated as a single enantiomer or as a racemic mixture.

Advanced chromatographic techniques are typically employed for this purpose. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) are powerful methods for separating enantiomers. americanpharmaceuticalreview.comchiraltech.comchromatographyonline.com These columns create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. While specific chiral separation methods for this compound have not been detailed, these techniques represent the standard approach for the analysis and purification of its potential enantiomers. For related new alkaloids, electronic circular dichroism (ECD) data has also been used to help determine the absolute configuration. nih.gov

Biosynthetic Pathways and Metabolic Studies

Elucidation of 8-Hydroxydihydrochelerythrine Biosynthesis within Isoquinoline (B145761) Alkaloid Pathways

This compound is a member of the benzophenanthridine alkaloid family, a major branch of the extensive isoquinoline alkaloid pathway. numberanalytics.com The biosynthesis of all isoquinoline alkaloids begins with the amino acid L-tyrosine. mdpi.com Through a series of enzymatic steps, L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. cabidigitallibrary.org These two molecules then condense to form the central precursor of all isoquinoline alkaloids, (S)-norcoclaurine.

Subsequent modifications, including methylation and hydroxylation, lead to the formation of (S)-reticuline, a critical branch-point intermediate. kspbtjpb.org From (S)-reticuline, the pathway to benzophenanthridine alkaloids commences. The first committed step is the conversion of (S)-reticuline to (S)-scoulerine, a reaction catalyzed by the berberine (B55584) bridge enzyme (BBE). cabidigitallibrary.orgkspbtjpb.org (S)-Scoulerine then undergoes a series of oxidations and methylations to form protopine (B1679745), which is subsequently hydroxylated to yield dihydrosanguinarine (B1196270), the first compound with the characteristic benzophenanthridine nucleus. nih.gov Further enzymatic modifications of related benzophenanthridine intermediates lead to the formation of chelerythrine (B190780), and subsequently, this compound.

The biosynthesis of benzophenanthridine alkaloids, including sanguinarine (B192314), chelirubine, and macarpine, has been extensively studied in plant cell cultures of species like California poppy (Eschscholzia californica). nih.govnih.gov These systems have been instrumental in identifying the enzymes and intermediates involved in the pathway.

Enzymatic Mechanisms in Benzophenanthridine Alkaloid Biosynthesis

A variety of enzymes, particularly oxidoreductases and methyltransferases, play crucial roles in the biosynthesis of benzophenanthridine alkaloids. wiley.comfrontiersin.org Many of these enzymes belong to the cytochrome P450 superfamily. numberanalytics.com

Key enzymes in the pathway from (S)-reticuline to benzophenanthridines include:

Berberine Bridge Enzyme (BBE): This covalently flavinylated oxidase catalyzes the unique oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge in (S)-scoulerine. wiley.comnih.gov This is a pivotal step that directs metabolites into the protoberberine and benzophenanthridine pathways. kspbtjpb.org

Cheilanthifoline Synthase and Stylopine Synthase: These cytochrome P450 enzymes are involved in the formation of methylenedioxy bridges, a common feature in many benzophenanthridine alkaloids. nih.gov

Protopine 6-hydroxylase: This cytochrome P450-dependent monooxygenase is responsible for creating the benzophenanthridine skeleton. wiley.com

Dihydrobenzophenanthridine Oxidase (DBOX): This enzyme catalyzes the oxidation of dihydrobenzophenanthridines, such as dihydrosanguinarine and dihydrochelerythrine (B1200217), to their respective quaternary benzophenanthridine alkaloids. scilifelab.se

The subcellular localization of these enzymes is critical for the regulation of the biosynthetic pathway. Several enzymes involved in the conversion of (S)-reticuline to dihydrosanguinarine are found in specific vesicles, suggesting a metabolic channeling mechanism. kspbtjpb.organnualreviews.org

Table 1: Key Enzymes in Benzophenanthridine Alkaloid Biosynthesis

Enzyme Abbreviation Function
Berberine Bridge Enzyme BBE Catalyzes the conversion of (S)-reticuline to (S)-scoulerine. cabidigitallibrary.orgkspbtjpb.org
Cheilanthifoline Synthase CYP719A5 A cytochrome P450 enzyme involved in alkaloid modification. nih.gov
Stylopine Synthase CYP719A2/A3 A cytochrome P450 enzyme involved in the formation of the methylenedioxy bridge. nih.gov
Protopine 6-hydroxylase CYP82N2v2 A cytochrome P450 enzyme that forms the benzophenanthridine skeleton. nih.govwiley.com
Dihydrobenzophenanthridine Oxidase DBOX Oxidizes dihydrobenzophenanthridines. scilifelab.se

Precursor Incorporation and Metabolic Flux Analysis

Metabolic flux analysis using isotopically labeled precursors has been a valuable tool for understanding the flow of metabolites through the benzophenanthridine pathway. nih.gov Studies using labeled tyrosine have confirmed its role as the primary precursor for this class of alkaloids. nih.gov

Experiments involving the suppression of specific genes in the pathway have provided insights into metabolic flux regulation. For instance, antisense RNA-mediated suppression of the berberine bridge enzyme (BBE) or N-methylcoclaurine 3'-hydroxylase (CYP80B1) in California poppy cell cultures resulted in reduced accumulation of benzophenanthridine alkaloids. nih.govnih.gov Interestingly, this reduction in alkaloid production led to an increase in the cellular pools of several amino acids, including the precursor tyrosine, suggesting a complex interplay between primary and secondary metabolism. nih.govnih.gov

These studies highlight that altering the metabolic flux at one point in the pathway can have significant and sometimes unexpected effects on other metabolic networks within the cell. nih.gov The lack of accumulation of pathway intermediates in these gene-suppressed cell lines suggests a tightly regulated and efficient channeling of metabolites. nih.govnih.gov

Genetic and Molecular Aspects of Biosynthetic Regulation

The biosynthesis of benzophenanthridine alkaloids is tightly regulated at the genetic level. The expression of genes encoding biosynthetic enzymes can be induced by various stimuli, such as elicitors from yeast or fungal pathogens. cabidigitallibrary.org This inducibility suggests a role for these alkaloids in plant defense. nih.gov

Transcription factors play a key role in coordinating the expression of biosynthetic genes. In Coptis japonica, a basic helix-loop-helix (bHLH) type transcription factor, CjbHLH1, has been shown to regulate the expression of several genes in the isoquinoline alkaloid pathway. nih.govoup.com Homologs of this transcription factor have been found in other isoquinoline alkaloid-producing plants. nih.gov In Eschscholzia californica, two bHLH proteins, EcbHLH1-1 and -2, control a number of genes involved in sanguinarine biosynthesis. mdpi.com WRKY transcription factors have also been implicated in the regulation of this pathway. mdpi.com

The promoter regions of these biosynthetic genes contain specific cis-regulatory elements that are recognized by these transcription factors, allowing for coordinated gene expression. nih.gov The study of these regulatory networks is crucial for understanding how plants control the production of specific alkaloids and for developing strategies for the metabolic engineering of these valuable compounds. nih.govresearchmap.jp

Synthetic Strategies and Chemical Modification Research

Total Synthesis Approaches for 8-Hydroxydihydrochelerythrine and Analogues

The total synthesis of benzophenanthridine alkaloids, including analogues of this compound, presents a considerable challenge due to the intricate tetracyclic ring system. While a direct total synthesis of this compound is not extensively documented in readily available literature, the synthesis of related structures provides insight into potential synthetic routes.

One of the long-standing goals in organic chemistry is the application of novel synthetic methods to the total synthesis of natural products. hawaii.edu A benchmark for such syntheses is often to achieve the target molecule in a limited number of linear steps, making the process efficient and practical. hawaii.edu For instance, the synthesis of both enantiomers of rocaglamide, a structurally complex natural product, was achieved using a palladium(0)-catalyzed Nazarov-like cyclization. hawaii.edu Such advanced strategies could theoretically be adapted for the construction of the benzophenanthridine core of this compound.

A general method for the stereoselective synthesis of cis- and trans-fused hydro-isoquinolines and -indoles has been reported, which could be a key step in the total synthesis of related alkaloids. chemistry-chemists.com The total synthesis of NK109 (7-hydroxy-8-methoxy-5-methyl-2,3-methylenedioxy-benzo[c]phenanthridinium chloride), a compound with a similar benzophenanthridine skeleton, has been accomplished, highlighting the feasibility of constructing such complex systems from simpler starting materials. scispace.com

Research into the synthesis of simple analogues of the natural product chelerythrine (B190780) has led to the discovery of novel bioactive scaffolds. jst.go.jp These synthetic efforts often involve building the isoquinolinium core and then elaborating it to the full benzophenanthridine system.

Table 1: Examples of Synthetic Approaches to Related Benzophenanthridine Alkaloids

Target Alkaloid/AnalogueKey Synthetic StrategyReference
(±)-TerpestacinTotal Synthesis hawaii.edu
(+)-Madindoline A and BTotal Synthesis hawaii.edu
Rocaglamide EnantiomersPalladium(0)-Catalyzed Nazarov-Type Cyclization hawaii.edu
NK109Total Synthesis scispace.com

Semi-Synthetic Derivatization from Precursor Alkaloids

Semi-synthesis, starting from readily available natural alkaloids, represents a more common and practical approach to obtaining this compound and its derivatives. The most common precursors are chelerythrine and sanguinarine (B192314), which can be isolated in significant quantities from plants like Chelidonium majus.

The primary transformation involves the nucleophilic addition to the iminium bond (C=N+) present in the quaternary benzophenanthridine alkaloids. nih.gov This reaction is central to the formation of the 8-hydroxy derivative.

In one study, five derivatives of sanguinarine and chelerythrine were prepared through reduction, oxidation, and nucleophilic addition to the iminium bond. nih.gov The resulting pseudoalcoholates, which include this compound (from chelerythrine) and 8-hydroxydihydrosanguinarine (from sanguinarine), were among the synthesized compounds. nih.gov These transformations highlight that the iminium bond is a key determinant for chemical reactivity. nih.gov

The conversion of sanguinarine to dihydrosanguinarine (B1196270), a related reduction product, can be achieved both chemically, using reducing agents like sodium borohydride (B1222165) (NaBH4), and enzymatically. wiley.com This demonstrates the accessibility of the dihydro-benzophenanthridine scaffold for further functionalization.

Structural modifications of sanguinarine and chelerythrine have been explored to investigate their structure-activity relationships. nih.gov These studies often involve the synthesis of a series of derivatives to probe the influence of substituents on biological activity.

Table 2: Semi-Synthetic Transformations of Precursor Alkaloids

Precursor AlkaloidReagent/Reaction TypeProductReference
ChelerythrineNucleophilic addition of hydroxideThis compound nih.gov
SanguinarineNucleophilic addition of hydroxide8-Hydroxydihydrosanguinarine nih.gov
SanguinarineNaBH4 (Reduction)Dihydrosanguinarine wiley.com
ChelerythrineReduction, Oxidation, Nucleophilic AdditionVarious derivatives nih.gov

Novel Chemical Transformations and Reaction Pathways

Research into the chemical space of benzophenanthridine alkaloids has led to the exploration of novel transformations. A biomimetic synthetic pathway has been utilized for the synthesis of 8-oxoberberine and oxychelerythrine, demonstrating the potential of nature-inspired strategies in accessing these complex structures. korea.ac.kr

The chemical transformation of protoberberines has been investigated as a route to introduce functionality at various positions on the benzophenanthridine skeleton. For example, a biomimetic introduction of an oxygen functionality at the C-10 position has been reported.

Furthermore, mild C(sp³)–H functionalization of dihydrosanguinarine has been developed, opening up new avenues for creating derivatives that would be difficult to access through traditional methods. This approach allows for the selective modification of the dihydroalkaloid core.

Stereoselective Synthesis Methodologies

The stereochemistry at the C8 position of this compound is a crucial aspect of its structure. The development of stereoselective synthetic methods is therefore of high importance.

A general method for the stereoselective synthesis of cis- and trans-fused hydro-isoquinolines has been developed, which could serve as a foundational strategy for controlling the stereochemistry in the synthesis of benzophenanthridine alkaloids. chemistry-chemists.com

The stereoselective introduction of a hydroxy group into cyclic systems is a well-established field in organic synthesis. For example, methodologies have been developed for the stereospecific introduction of a hydroxy group into a 2,8-dioxabicyclo[3.2.1]octan-3-one system. rsc.org Similar principles of substrate control or reagent control could be applied to the synthesis of this compound to selectively obtain the desired diastereomer.

In the synthesis of the paeonilactones, an iodolactonization reaction was used to introduce a hydroxyl group cis to an existing stereocenter, which then directed a subsequent epoxidation, showcasing the power of stereodirecting groups in complex molecule synthesis. williams.edu

Mechanistic Investigations of Biological Activities Pre Clinical Focus

Cholinesterase Inhibitory Activity and Molecular Interactions

8-Hydroxydihydrochelerythrine has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. jst.go.jpnih.govresearchgate.net This inhibitory action suggests its potential as a therapeutic agent for conditions characterized by cholinergic deficits.

Inhibition of Acetylcholinesterase (AChE): Kinetic and Binding Studies

Kinetic studies have revealed that this compound exhibits competitive inhibition of AChE. jst.go.jpnih.govresearchgate.net This mode of inhibition indicates that the compound likely binds to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from binding and being hydrolyzed. The inhibitory concentration (IC50) value for this compound against AChE has been reported to be 0.61 μM. jst.go.jpresearchgate.net This potent inhibitory activity is comparable to or even superior to some established AChE inhibitors. researchgate.net

CompoundEnzymeIC50 (μM)Type of Inhibition
This compoundAcetylcholinesterase (AChE)0.61 jst.go.jpresearchgate.netCompetitive jst.go.jpnih.govresearchgate.net

Selectivity Profile Against Butyrylcholinesterase (BuChE)

An important aspect of a cholinesterase inhibitor's profile is its selectivity for AChE over butyrylcholinesterase (BuChE). Research indicates that this compound demonstrates a significant selective inhibition for AChE. jst.go.jpnih.govresearchgate.net One study reported a selectivity index of 56.7 for AChE over BuChE. researchgate.net This selectivity is a desirable characteristic as it may lead to fewer side effects compared to non-selective inhibitors. nih.gov The lack of significant BuChE inhibition by this compound further underscores its specific interaction with AChE. jst.go.jpnih.govresearchgate.net

CompoundSelectivity for AChE over BuChE (Selectivity Index)
This compound56.7 researchgate.net

Molecular Docking and Computational Chemistry Studies of Enzyme-Ligand Complexes

While specific molecular docking studies for this compound with cholinesterase enzymes are not extensively detailed in the provided results, related computational studies on similar compounds and their derivatives offer insights. For instance, molecular modeling of berberine (B55584) derivatives, which share a structural relationship with this compound, has shown that these compounds can target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. capes.gov.br Such dual-site binding can lead to more effective enzyme inhibition. Computational studies on a derivative of the related compound sanguinarine (B192314), 8-hydroxydihydrosanguinarine, have also been conducted to understand its binding affinity with various protein targets, highlighting the utility of these methods in predicting molecular interactions. researchgate.netwiley.com These computational approaches are crucial for understanding the structural basis of enzyme-ligand interactions and for the rational design of more potent and selective inhibitors. frontiersin.orgmdpi.com

Structure-Activity Relationship (SAR) of Cholinesterase Inhibition for this compound and Derivatives

The structure of this compound is a key determinant of its potent and selective AChE inhibitory activity. Studies on related benzo[c]phenanthridine (B1199836) alkaloids have provided insights into the structure-activity relationship (SAR). For instance, the presence of the 8-hydroxy group in this compound and its analogue, 8-hydroxydihydrosanguinarine, is associated with significant anti-AChE activity. nih.gov In contrast, some other related alkaloids without this specific hydroxylation pattern have shown different selectivity profiles, with some being unselective for AChE and BuChE. researchgate.net Research on derivatives of the related compound chelerythrine (B190780) has shown that modifications to the isoquinoline (B145761) scaffold can dramatically influence anti-acetylcholinesterase activity. researchgate.net Specifically, certain substituents on the C-ring can improve activity, while an 8-methoxy group can increase activity against both cholinesterases. researchgate.net This suggests that the specific substitution pattern on the core ring structure is critical for potent and selective inhibition.

Antimicrobial Activity Research

In addition to its effects on the nervous system, this compound has demonstrated notable antimicrobial properties, particularly against clinically relevant bacterial strains.

Antibacterial Mechanisms against Gram-Positive and Gram-Negative Strains (e.g., MRSA, ESBL-producing bacteria)

This compound has shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. kau.edu.saresearchgate.netscribd.com Bioassay-guided fractionation of extracts from Chelidonium majus identified this compound as one of the major active compounds against MRSA strains. researchgate.net The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values highlight its effectiveness.

The compound has also been investigated for its activity against Gram-negative bacteria, specifically extended-spectrum β-lactamase (ESBL)-producing strains. nih.govresearchgate.net ESBLs are enzymes that confer resistance to many penicillin and cephalosporin (B10832234) antibiotics. nih.gov this compound was identified as a major active principle from Chelidonium majus with potent activity against clinical isolates of ESBL-producing E. coli. nih.govresearchgate.netthieme-connect.de The MIC and MBC values against these resistant strains have been determined, indicating its potential to combat multidrug-resistant infections. nih.govresearchgate.net

CompoundBacterial Strain(s)MIC (μg/mL)MBC (μg/mL)
This compoundESBL-producing E. coli15.63 nih.gov62.50 nih.gov
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)Potently active researchgate.netPotently active researchgate.net
Investigation of Cytoplasmic Membrane Disruption

Antifungal Mechanisms Against Pathogenic Fungi

This compound has demonstrated notable antifungal activity against a range of clinically relevant and often drug-resistant yeast isolates. researchgate.netnih.gov A bioassay-guided study identified it as one of the potent antifungal constituents from the plant Chelidonium majus. researchgate.netnih.gov The activity of the compound, measured as the Minimum Inhibitory Concentration (MIC), varies depending on the fungal species.

Fungal SpeciesReported MIC Range (µg/mL)Reference
Candida albicans4–100 researchgate.netnih.gov
Candida glabrata4–100 researchgate.netnih.gov
Candida krusei4–100 researchgate.netnih.gov
Candida parapsilosis4–100 researchgate.netnih.gov
Candida tropicalis4–100 researchgate.netnih.gov
Cryptococcus neoformans4–100 researchgate.netnih.gov

While specific mechanistic studies on this compound are limited, the antifungal action of the closely related and well-studied benzophenanthridine alkaloid sanguinarine provides a likely model. Sanguinarine has been shown to exert its antifungal effects against Candida albicans by inhibiting the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. frontiersin.org Inhibition of the ergosterol pathway disrupts membrane fluidity and integrity, leading to fungal cell death. Furthermore, studies on sanguinarine against phytopathogenic fungi reveal that it can cause morphological changes to mycelia, including collapse and damage to cell membrane integrity. nih.gov Given the structural similarity, it is plausible that this compound shares these antifungal mechanisms of action.

Antiviral Mechanisms (e.g., targeting viral enzymes, interference with protein interactions)

The antiviral potential of the benzophenanthridine alkaloid class has been explored against several viruses. Research has demonstrated that alkaloids from this family can exhibit inhibitory activity against Human Coronavirus HCoV-229E, Porcine Reproductive and Respiratory Syndrome Virus (PRRSV), and Zika virus. nih.govresearchgate.netnih.gov For instance, sanguinarine was found to attenuate PRRSV proliferation by targeting multiple stages of the viral life cycle, including internalization, replication, and release. nih.gov

A key hypothesized mechanism for the antiviral activity of planar molecules like benzophenanthridine alkaloids is their ability to intercalate into viral DNA or RNA. nih.gov This interaction can disrupt the replication and transcription of the viral genome, thus halting the propagation of the virus. The therapeutic potential of chelerythrine, a related alkaloid, for COVID-19 has been partly attributed to this potential for nucleic acid intercalation. nih.gov Furthermore, computational (in silico) studies on 8-hydroxydihydrosanguinarine, a compound structurally very similar to this compound, suggested it could effectively bind to and perturb the structure of key SARS-CoV-2 proteins, such as the main protease (Mpro) and the spike (S) protein, potentially interfering with viral function and entry into host cells. wiley.com

Despite these findings for the broader class of compounds, direct preclinical investigations into the specific antiviral mechanisms of this compound, including the identification of specific viral enzyme or protein targets and corresponding inhibitory concentrations, remain an area for future research.

Other Enzyme and Receptor Interaction Studies

Beyond its antimicrobial activities, this compound has been identified as a potent inhibitor of a key enzyme in the nervous system. A study isolating active constituents from Chelidonium majus demonstrated that this compound is a potent and selective inhibitor of acetylcholinesterase (AChE). researchgate.netnih.gov AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition was found to be competitive, meaning the compound likely binds to the active site of the enzyme. researchgate.netnih.gov

Enzyme/ReceptorFindingIC50 (µM)MechanismReference
Acetylcholinesterase (AChE)Potent & Selective Inhibition0.61Competitive researchgate.netnih.gov

Studies on other closely related benzophenanthridine alkaloids have revealed interactions with other enzymes and receptors, suggesting potential additional targets for this compound. For example, chelerythrine is known to be a potent inhibitor of Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction. nih.gov Chelerythrine and sanguinarine have also been shown to act as noncompetitive inhibitors of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and cell death. nih.gov These findings highlight other potential areas of pharmacological investigation for this compound.

Cellular and Molecular Pathway Modulation

While direct studies on the pathways modulated by this compound are not widely documented, extensive research on its parent compounds, sanguinarine and chelerythrine, provides a strong indication of its likely molecular targets. These benzophenanthridine alkaloids are known to influence fundamental cellular processes, particularly those governing inflammation, cell survival, and programmed cell death (apoptosis). mdpi.commdpi.com

One of the most consistently reported targets is the Nuclear Factor-kappaB (NF-κB) signaling pathway . selleckchem.comnih.gov NF-κB is a master regulator of inflammatory responses and cell survival. Sanguinarine and chelerythrine have been shown to inhibit the activation of NF-κB, which can suppress the expression of inflammatory cytokines and anti-apoptotic proteins. mdpi.comresearchgate.net

These alkaloids are also potent inducers of apoptosis through multiple mechanisms:

Mitochondrial (Intrinsic) Pathway: They can induce the production of reactive oxygen species (ROS), leading to mitochondrial damage, the release of cytochrome c, and the subsequent activation of caspases (e.g., caspase-9 and caspase-3). nih.gov

Modulation of Bcl-2 Family Proteins: They can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, shifting the cellular balance towards cell death. mdpi.com

Inhibition of Survival Pathways: They can block pro-survival signaling cascades such as the Akt and STAT3 pathways. mdpi.comnih.gov

Downregulation of Inhibitor of Apoptosis Proteins (IAPs): Quaternary benzophenanthridine alkaloids can act as Smac mimetics by promoting the degradation of cIAP1 and cIAP2, proteins that normally suppress apoptosis, thereby overcoming resistance to cell death. mdpi.comnih.gov

The table below summarizes key pathways and molecular targets modulated by related benzophenanthridine alkaloids, which represent probable, though unconfirmed, targets for this compound.

PathwayKey Molecular Targets ModulatedReported EffectReference
NF-κB SignalingNF-κB (p65), IκBαInhibition of activation, suppression of inflammatory gene expression mdpi.comresearchgate.net
ApoptosisCaspases (3, 8, 9), Bcl-2 family, cIAPs, PARPInduction of programmed cell death mdpi.comnih.govnih.gov
MAPK SignalingJNK, ERKActivation or Inhibition (context-dependent) mdpi.comselleckchem.com
PI3K/Akt SignalingAktInhibition of survival signaling mdpi.com
JAK/STAT SignalingSTAT3Inhibition of activation nih.gov

Advanced Analytical Methodologies in 8 Hydroxydihydrochelerythrine Research

Quantitative Analysis Techniques (e.g., HPLC, LC-MS)

Quantitative analysis of 8-Hydroxydihydrochelerythrine, often within complex plant matrices, necessitates high-resolution separation and sensitive detection methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques employed for this purpose. mdpi.comunsw.edu.au

HPLC, particularly when coupled with a Diode Array Detector (DAD), allows for the simultaneous determination of multiple compounds in a sample. semanticscholar.org The method's accuracy is established through validation parameters including linearity, precision, and recovery. For instance, a typical quantitative HPLC method involves a C18 column and a gradient elution system, often using a mixture of acetonitrile (B52724) and an acidic aqueous phase (e.g., containing trifluoroacetic acid or phosphoric acid) to achieve optimal separation of alkaloids. semanticscholar.orgjfda-online.com

LC-MS and its tandem version, LC-MS/MS, offer superior selectivity and sensitivity, making them ideal for identifying and quantifying trace amounts of compounds like this compound in complex biological samples. europeanreview.orgnih.gov The mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z), while tandem MS provides structural information through fragmentation patterns. lcms.cz This allows for unambiguous identification and accurate quantification, even in the presence of co-eluting impurities. nih.govlcms.cz

Table 1: Exemplary Parameters for Quantitative Analysis of Alkaloids Using HPLC-DAD
ParameterDescriptionSource
Chromatographic Column Reversed-phase C18 column (e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size) semanticscholar.org
Mobile Phase Gradient elution with Acetonitrile (A) and 0.1% Trifluoroacetic Acid in water (B) semanticscholar.org
Detection Diode Array Detector (DAD) set at specific wavelengths for alkaloid detection semanticscholar.org
Flow Rate Typically 1.0 mL/min semanticscholar.org
Column Temperature Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility lcms.cz
Validation Metrics Linearity (R² > 0.999), Precision (RSD < 2%), Accuracy (Recovery 94-108%) semanticscholar.org

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy used to isolate specific bioactive compounds, such as this compound, from a complex natural product extract. numberanalytics.com This process involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then subjected to further separation until a pure, active compound is isolated. numberanalytics.comnih.gov

The isolation of this compound from plants like Chelidonium majus serves as a classic example. nih.govualberta.ca The process typically begins with a crude ethanol (B145695) extract of the plant material. proquest.commdpi.com This extract is then partitioned using solvents of varying polarity, such as ethyl acetate (B1210297), to separate compounds based on their chemical properties. proquest.com Researchers have found that the ethyl acetate fraction of C. majus exhibits potent antibacterial activity. nih.govualberta.camdpi.com This active fraction is then subjected to further chromatographic techniques, such as column chromatography, which leads to the isolation of the specific alkaloids responsible for the activity, including this compound and 8-hydroxydihydrosanguinarine. nih.govproquest.commdpi.com

Table 2: Bioassay-Guided Fractionation of Chelidonium majus for Antibacterial Alkaloids
Fractionation StepBioassayActive Fraction/CompoundSource
Crude 80% Ethanol ExtractAntibacterial (against ESBL-producing strains)Chelidonium majus extract (MIC = 1.56 mg/mL) proquest.commdpi.com
Solvent PartitioningAntibacterial (against MRSA)Ethyl Acetate (EtOAc) Fraction nih.govualberta.ca
Column Chromatography of EtOAc FractionAntibacterial (against MRSA & ESBL strains)This compound nih.govmdpi.com
Column Chromatography of EtOAc FractionAntibacterial (against MRSA & ESBL strains)8-Hydroxydihydrosanguinarine nih.govmdpi.com

In Vitro and Ex Vivo Experimental Models for Biological Activity Assessment

To determine the biological activity of this compound, researchers utilize a range of in vitro and ex vivo experimental models. These assays provide crucial data on the compound's efficacy against various biological targets.

In vitro antibacterial activity is commonly assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.govualberta.ca Studies have demonstrated that this compound is potently active against clinically relevant strains of Methicillin-Resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. nih.govmdpi.com

Another significant area of research is its role as a cholinesterase inhibitor. In vitro assays using acetylcholinesterase (AChE) from electric eel or ex vivo models using mouse brain cortex homogenates are employed. researchgate.netnih.gov These studies have identified this compound as a potent and selective inhibitor of AChE, with IC₅₀ values in the sub-micromolar range, indicating its potential for further investigation in neurodegenerative disease research. researchgate.netnih.govjst.go.jp

Table 3: Research Findings on the Biological Activity of this compound
Biological ActivityExperimental ModelKey FindingsSource
AntibacterialIn vitro macrobroth dilution vs. MRSAMIC: 15.63 - 31.25 µg/mL; MBC: 62.5 - 125 µg/mL nih.govualberta.ca
AntibacterialIn vitro microdilution vs. ESBL-producing E. coliMIC: 15.63 µg/mL; MBC: 62.50 µg/mL proquest.commdpi.com
Acetylcholinesterase (AChE) InhibitionIn vitro (Electric Eel AChE)IC₅₀: 0.61 µM researchgate.netnih.gov
Butyrylcholinesterase (BuChE) InhibitionIn vitro (Horse Serum BuChE)IC₅₀: 34.6 µM (Selectivity Index for AChE: 56.7) researchgate.net
AntimicrobialIn vivo (MRSA-infected C. elegans model)Showed protective effects in the infected host model researchgate.net

Comparative Biochemical and Pharmacological Research

Comparison with Other Benzophenanthridine Alkaloids (Chelerythrine, Sanguinarine)

8-hydroxydihydrochelerythrine shares a core benzophenanthridine skeleton with chelerythrine (B190780) and sanguinarine (B192314) but exhibits distinct pharmacological profiles, largely due to the hydroxyl group at the C-8 position and the reduced C-ring. These structural nuances lead to significant differences in their biological targets and potency.

A primary area of differentiation is in the inhibition of cholinesterases, enzymes critical in neurotransmission. Research has demonstrated that this compound is a potent and selective inhibitor of acetylcholinesterase (AChE). nih.govjst.go.jpresearchgate.net In a comparative study of alkaloids isolated from Chelidonium majus, this compound displayed the most potent AChE inhibitory activity with an IC50 value of 0.61 µM, while showing significantly weaker inhibition of butyrylcholinesterase (BChE). nih.govresearchgate.net This contrasts with chelerythrine and sanguinarine, which also inhibit AChE but are generally less potent in this specific activity. florajournal.com For instance, while both sanguinarine and chelerythrine are recognized for their ability to interact with DNA and inhibit protein kinase C (PKC) nih.govupol.czresearchgate.net, this compound's standout feature is its competitive and selective action on AChE. nih.govresearchgate.net

In terms of antimicrobial properties, chelerythrine is often cited as having the widest spectrum of activity among many benzophenanthridine alkaloids, followed by dihydrochelerythrine (B1200217). plos.orgscite.ai Chelerythrine has demonstrated potent activity against various bacteria and fungi. researchgate.net this compound also possesses antifungal and antibacterial activity. florajournal.com It was identified, along with 8-hydroxydihydrosanguinarine, as a major active principle against extended-spectrum β-lactamase (ESBL)-producing bacterial strains. nih.gov

The anticancer mechanisms also differ. Chelerythrine and sanguinarine are well-documented for their cytotoxic and pro-apoptotic effects across various cancer cell lines, often linked to their ability to intercalate with DNA and inhibit critical cellular enzymes. nih.govupol.czmdpi.com While research into the specific anticancer pathways of this compound is less extensive, its structural similarity suggests potential in this area, though likely with a different mechanism or potency.

AlkaloidPrimary ClassKey Comparative Pharmacological ActivitiesIC50 Values (AChE Inhibition, µM)
This compound BenzophenanthridinePotent and selective acetylcholinesterase (AChE) inhibitor; Antifungal; Antibacterial against ESBL-producing strains. nih.govflorajournal.comnih.gov0.61 nih.govresearchgate.net
Chelerythrine BenzophenanthridinePotent protein kinase C (PKC) inhibitor; Broad-spectrum antimicrobial; Anti-inflammatory; Anticancer. researchgate.netplos.orgtandfonline.com-
Sanguinarine BenzophenanthridineAnticancer; Anti-inflammatory; Antimicrobial; DNA intercalating agent. nih.govmdpi.comscirp.org-

Comparative Analysis with Other Isoquinoline (B145761) Alkaloids (Berberine, Chelidonine)

Expanding the comparison to other isoquinoline alkaloids, such as the protoberberine alkaloid berberine (B55584) and the benzophenanthridine chelidonine (B1668607), further highlights the unique position of this compound.

Berberine, like this compound, has been identified as an AChE inhibitor. nih.govjst.go.jp In the same study that highlighted this compound's potency, berberine also showed significant AChE inhibition with an IC50 of 1.85 µM. nih.gov However, berberine's pharmacological profile is much broader, with extensive research demonstrating its efficacy in metabolic disorders, its positive inotropic and vasodilator properties, and its role as a selective RORβ inverse agonist. nih.govsci-hub.sewiley.com A comparative study of benzophenanthridine and protoberberine alkaloids revealed that protoberberines (like berberine) have a greater affinity for G-quadruplex DNA, whereas benzophenanthridines bind more strongly to double-stranded DNA. nih.govacs.org This fundamental difference in DNA interaction likely underlies their distinct biological and antitumor activities. nih.govacs.org

Chelidonine, another alkaloid from Chelidonium majus, is structurally related to this compound. modares.ac.ir However, its primary characterized activity is as a selective ligand and inverse agonist for the hepatocyte nuclear factor 4α (HNF4α) receptor, a key regulator of metabolic genes. nih.govwiley.com While chelidonine also exhibits anticancer properties mdpi.com, its molecular targets appear distinct from the potent cholinesterase inhibition observed with this compound. florajournal.com

This comparative analysis underscores that while these alkaloids share a common isoquinoline backbone, their specific subclass (benzophenanthridine vs. protoberberine) and substitutions result in highly specialized pharmacological actions, targeting different receptors, enzymes, and nucleic acid structures.

AlkaloidSubclassKey Comparative Pharmacological ActivitiesKnown Molecular Target(s)
This compound BenzophenanthridinePotent and selective AChE inhibitor. nih.govresearchgate.netAcetylcholinesterase (AChE). nih.gov
Berberine ProtoberberineAChE inhibitor; Modulates metabolic pathways; Anticancer. nih.govsci-hub.semodares.ac.irRORβ (inverse agonist); G-quadruplex DNA. nih.govnih.gov
Chelidonine BenzophenanthridineDownregulates genes for gluconeogenesis and drug metabolism; Anticancer. mdpi.comnih.govHNF4α (inverse agonist). nih.govwiley.com

Structure-Activity Relationship (SAR) Studies Across Related Alkaloid Structures

Structure-activity relationship (SAR) studies provide critical insights into how the chemical architecture of these alkaloids dictates their biological function. The study of isoquinoline alkaloids and their derivatives is a key area for discovering new therapeutic agents. nih.gov

For benzophenanthridine alkaloids, specific structural features are known to be crucial for their activity. For instance, in terms of antimicrobial activity, the planarity of the molecule and the presence of a quaternary iminium ion are important for DNA interaction and subsequent biological effects. nih.gov Research has shown that the methylenedioxy group on ring A, as seen in chelerythrine, is important for antimicrobial activity. plos.orgscite.ai Furthermore, the position of methoxyl groups significantly influences potency; two methoxyl groups at C-7 and C-8 (as in chelerythrine) confer greater antimicrobial activity compared to having them at C-8 and C-9. researchgate.net

The defining features of this compound are the saturation of the C-ring (dihydro- structure) and the hydroxyl group at C-8. The potent and selective AChE inhibition by this compound suggests that this specific combination is optimal for fitting into the active site of the AChE enzyme. nih.govresearchgate.net The reduction of the C=N+ bond to a C-N bond and the addition of the 8-hydroxy group fundamentally alter the molecule's electronic distribution and three-dimensional shape compared to the fully aromatic and planar chelerythrine, leading to a shift in its primary biological target from PKC and DNA to AChE.

The comparison with its sister compound, 8-hydroxydihydrosanguinarine, which also potently inhibits AChE (IC50 of 1.37 µM), further refines the SAR. nih.gov Both compounds share the 8-hydroxy-dihydro structure, indicating this moiety is key for AChE inhibition. The subtle difference between them (substituents on the A-ring) accounts for the modest difference in their inhibitory potency. nih.gov These SAR insights are invaluable for the rational design of new, highly selective, and potent therapeutic agents based on the isoquinoline scaffold. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes

The biosynthetic pathway of benzophenanthridine alkaloids like sanguinarine (B192314) and chelerythrine (B190780), from which 8-hydroxydihydrochelerythrine is derived, has been substantially investigated. mdpi.comnih.gov However, key enzymatic steps, particularly those leading to the specific hydroxylation at the C-8 position of the dihydrochelerythrine (B1200217) backbone, remain to be fully characterized. The pathway generally starts from (S)-reticuline and proceeds through intermediates like (S)-scoulerine, (S)-stylopine, and protopine (B1679745) to form dihydrosanguinarine (B1196270) and dihydrochelerythrine. chinbullbotany.comresearchgate.net

Future research should focus on identifying and characterizing the specific hydroxylase responsible for converting dihydrochelerythrine to this compound. This enzyme is likely a cytochrome P450 monooxygenase or a dioxygenase. nih.gov The discovery of this enzyme is critical for several reasons:

Metabolic Engineering: Understanding the complete pathway will enable the metabolic engineering of plants or microbial systems for enhanced production of this compound. mdpi.com

Biocatalysis: The isolated enzyme could be used as a biocatalyst for the specific and efficient synthesis of the target compound from more abundant precursors.

Pathway Regulation: Identifying the gene encoding this enzyme will allow for studies into the regulation of its expression, providing insights into how plants control the production of specific alkaloids. mdpi.com

Genome sequencing and transcriptomic analysis of producer organisms, such as Macleaya cordata and Chelidonium majus, have already led to the identification of many genes in the benzophenanthridine pathway. chinbullbotany.comsemanticscholar.org A targeted search within these datasets, focusing on candidate oxidoreductase genes that are co-expressed with known pathway genes, could accelerate the discovery of the elusive 8-hydroxylase.

Development of Advanced Synthetic Routes

While total syntheses for the parent alkaloids sanguinarine and chelerythrine have been developed, direct and efficient synthetic routes to this compound are not well-established. mdpi.comcas.czsioc-journal.cn Future efforts in synthetic chemistry should aim to develop novel, scalable, and stereoselective methods.

Key areas for development include:

Chemoenzymatic Synthesis: This approach combines the advantages of chemical synthesis with the high selectivity of enzymatic reactions. semanticscholar.orgresearchgate.netiupac.org An identified 8-hydroxylase could be integrated into a synthetic sequence, starting from a chemically synthesized dihydrochelerythrine precursor. wipo.int This could provide a highly efficient and environmentally friendly route to the final product.

Late-Stage C-H Functionalization: Modern synthetic methods focusing on the direct functionalization of carbon-hydrogen bonds could provide a more direct route to introduce the hydroxyl group onto the dihydrochelerythrine scaffold, avoiding lengthy protective group manipulations.

Flow Chemistry: Continuous flow synthesis could offer improved reaction control, safety, and scalability compared to traditional batch processes, which is crucial for producing larger quantities of the compound for extensive biological testing.

These advanced synthetic strategies would not only facilitate the production of this compound but also enable the creation of a library of analogs with modifications at the 8-position and elsewhere, allowing for comprehensive structure-activity relationship (SAR) studies.

Synthetic StrategyPotential Advantages
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions, environmentally friendly. semanticscholar.orgwipo.int
Late-Stage C-H Functionalization Increased synthetic efficiency, access to novel analogs.
Flow Chemistry Enhanced safety, scalability, and process control.

Identification of Novel Biological Targets and Pathways

This compound has demonstrated potent and selective inhibitory activity against acetylcholinesterase (AChE). nih.govnih.gov This positions it as a promising lead compound for neurodegenerative diseases like Alzheimer's. researchgate.net However, the full spectrum of its biological activities is likely broader. The parent compounds, chelerythrine and sanguinarine, interact with a multitude of targets, including protein kinase C (PKC), and nucleic acids, and exhibit anti-inflammatory, antimicrobial, and antitumor effects. atlantis-press.comnih.govfrontiersin.org

Future research should aim to:

Deconvolute Molecular Targets: Employ techniques like chemical proteomics (e.g., activity-based protein profiling) to identify the direct binding partners of this compound in various cell types (e.g., neuronal cells, cancer cells, immune cells).

Explore New Therapeutic Areas: Based on the known activities of related alkaloids, investigate the potential of this compound in other disease contexts, such as cancer, inflammation, and infectious diseases. mdpi.commdpi.com Studies have shown related compounds to have antifungal and antibacterial properties. mdpi.commdpi.commdpi.com

Elucidate Downstream Signaling: Once novel targets are identified, investigate the downstream signaling pathways that are modulated by the compound's binding. This will provide a mechanistic understanding of its pharmacological effects beyond simple enzyme inhibition. For example, network pharmacology has been used to identify potential targets for sanguinarine. mdpi.com

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research

The integration of "omics" technologies offers a powerful, systems-level approach to understanding the biology of this compound. nih.govfrontiersin.org These technologies can provide unbiased, global snapshots of cellular processes, from gene expression to protein and metabolite levels. frontiersin.org

Genomics and Transcriptomics: Sequencing the genomes of producing plants like Macleaya cordata and Chelidonium majus has provided a foundation for identifying biosynthetic genes. chinbullbotany.comnih.govmaxapress.com Transcriptomic analysis (RNA-Seq) of plant tissues or cell cultures under different conditions can reveal the regulatory networks controlling alkaloid production. acs.orgresearchgate.net In therapeutic research, treating cells with this compound and performing transcriptomic analysis can reveal which genes and pathways are affected, offering clues to its mechanism of action. nih.gov

Proteomics: This technology can be used to identify all the proteins expressed in a cell or tissue. Comparing the proteome of cells treated with this compound to untreated cells can identify proteins whose expression levels or post-translational modifications are altered, pointing to affected pathways. acs.org Proteomics is also crucial for target identification, as described in the previous section.

Metabolomics: This involves the comprehensive analysis of all metabolites in a biological sample. Metabolomics can be used to trace the biosynthetic pathway in plants by tracking isotope-labeled precursors. researchgate.net In pharmacological studies, it can reveal how this compound alters cellular metabolism, which is particularly relevant for diseases like cancer that involve metabolic reprogramming. frontiersin.org

The integration of these multi-omics datasets can provide a holistic view of the compound's biosynthesis and biological impact, facilitating both improved production and a deeper understanding of its therapeutic potential. semanticscholar.orgfrontiersin.org

Omics TechnologyApplication in this compound Research
Genomics Identification of biosynthetic gene clusters in producer organisms. chinbullbotany.commaxapress.com
Transcriptomics Elucidation of gene regulatory networks; identifying off-target effects. nih.govresearchgate.net
Proteomics Identification of direct protein targets and downstream pathway modulation. acs.org
Metabolomics Mapping biosynthetic pathways; understanding metabolic effects on target cells. researchgate.netfrontiersin.org

Computational Chemistry and In Silico Modeling for Mechanistic Insights

Computational methods are invaluable for accelerating drug discovery and providing mechanistic insights at an atomic level. nih.govdiscover-pharma.com For this compound, these tools can be applied in several ways:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein. Docking studies have already been used to model the interaction of sanguinarine and chelerythrine with targets like the glucocorticoid receptor and viral proteins. atlantis-press.commdpi.comresearchgate.net Similar studies can predict how this compound binds to acetylcholinesterase and other potential targets, helping to explain its potency and selectivity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes induced in the protein upon binding. atlantis-press.comresearchgate.net This can help validate docking poses and reveal allosteric effects.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs is synthesized and tested, QSAR models can be built to correlate chemical structures with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

By combining in silico predictions with experimental validation, the cycle of designing, synthesizing, and testing new compounds can be made significantly more efficient, saving time and resources in the pursuit of novel therapeutics based on the this compound scaffold. discover-pharma.com

Q & A

Q. Q1. What are the standard methodologies for isolating 8-Hydroxydihydrochelerythrine from plant sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. For example, Chelidonium majus roots are extracted with methanol, partitioned with ethyl acetate, and subjected to silica gel CC using gradient elution (e.g., chloroform:methanol mixtures). Final purification is achieved via reversed-phase HPLC, as demonstrated in the isolation of this compound and its analogs . Structural confirmation requires NMR (¹H, ¹³C) and mass spectrometry (EI-MS or ESI-MS) .

Q. Q2. How is this compound quantified in plant extracts?

Methodological Answer: Quantitative analysis employs HPLC with UV detection (e.g., 280 nm). A binary gradient system (e.g., water:acetonitrile with 0.1% formic acid) achieves separation. Calibration curves are linear (R² > 0.999) in the range of 0.0625–0.5 mg/mL. Sample preparation involves dissolving extracts in methanol, filtering, and injecting 20 µL. Retention times and peak areas are compared against isolated standards .

Q. Q3. What spectroscopic techniques confirm the structure of this compound?

Methodological Answer: Key techniques include:

  • ¹H-NMR : Identifies aromatic protons (δ 6.04–6.10 ppm for dioxygenated methylenes) and methoxy groups (δ 3.52 ppm).
  • ¹³C-NMR : Confirms carbons in the benzophenanthridine skeleton (e.g., δ 101.7 ppm for oxygenated carbons).
  • EI-MS : Molecular ion [M]⁺ at m/z 363. Specific rotations and comparisons to literature data are critical for stereochemical confirmation .

Advanced Research Questions

Q. Q4. How does this compound inhibit acetylcholinesterase (AChE), and what are the implications for Alzheimer’s disease research?

Methodological Answer: In vitro AChE inhibition assays (Ellman’s method) show IC₅₀ values comparable to tacrine derivatives. Kinetic studies (Lineweaver-Burk plots) suggest competitive inhibition. Molecular docking reveals interactions with the catalytic triad (Ser200, His440, Glu327) of AChE. Advanced studies compare its efficacy to synthetic analogs (e.g., 8-methoxy derivatives) to explore structure-activity relationships (SAR) .

Q. Q5. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

Variability in plant sources : Chemotypes of Chelidonium majus differ in alkaloid profiles. Standardize plant material via DNA barcoding or metabolomic profiling.

Assay conditions : Use validated protocols (e.g., OECD guidelines) for cytotoxicity and enzyme inhibition.

Data normalization : Express bioactivity relative to positive controls (e.g., galantamine for AChE). Meta-analyses of published IC₅₀ values with standardized error margins are recommended .

Q. Q6. What strategies optimize the synthetic yield of this compound analogs?

Methodological Answer: Semi-synthetic approaches involve dihydrochelerythrine as a precursor. Key steps:

Hydroxylation : Use m-CPBA or enzymatic oxidation (e.g., cytochrome P450 mimics).

Methoxy group modification : Demethylation with BBr₃ or selective methylation.

Purification : Simulated moving bed (SMB) chromatography improves yield (>90% purity). Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Methodological Design and Data Analysis

Q. Q7. How should researchers design experiments to assess the ecological roles of this compound in plant-insect interactions?

Methodological Answer:

  • Field studies : Quantify alkaloid levels in plants exposed to herbivory (e.g., Aphis gossypii) using HPLC.
  • Bioassays : Test insecticidal activity via leaf-dip assays (LC₅₀ calculations).
  • Omics integration : Transcriptomics identifies biosynthetic genes upregulated under stress. Statistical analysis uses ANOVA with post-hoc Tukey tests to compare treatments .

Q. Q8. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?

Methodological Answer:

  • Non-linear regression : Fit sigmoidal curves (variable slope) to calculate IC₅₀/EC₅₀ values (GraphPad Prism or R).
  • Uncertainty analysis : Report 95% confidence intervals.
  • Multivariate analysis : PCA or PLS-DA models correlate structural features (e.g., substituent electronegativity) with activity .

Reproducibility and Ethical Considerations

Q. Q9. What minimal experimental details are required to ensure reproducibility in this compound studies?

Methodological Answer:

  • Plant material : Source, voucher number, extraction protocol.
  • Chromatography : Column type, mobile phase, flow rate.
  • Spectroscopic data : Full NMR assignments (δ, multiplicity, J-values) and MS spectra.
  • Bioassays : Cell lines/strains, passage numbers, positive/negative controls.
    Example: Reproduce the HPLC method from Zhang et al. (1995) using a C18 column (4.6 × 250 mm, 5 µm) and water:acetonitrile (70:30) isocratic elution .

Q. Q10. How can researchers address ethical concerns in animal studies involving this compound?

Methodological Answer:

  • 3Rs compliance : Replace mammals with in vitro models (e.g., AChE inhibition assays).
  • Dose justification : Use pilot studies to minimize animal numbers.
  • Regulatory approval : Submit protocols to institutional animal ethics committees (IACUC). Data must align with ARRIVE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.